molecular formula C25H36O3 B14064298 beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol

beta-Estradiol;E2;17beta-Estradiol;17beta-Oestradiol

Cat. No.: B14064298
M. Wt: 384.6 g/mol
InChI Key: RFWTZQAOOLFXAY-RRKYFUOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Estradiol: 17beta-Estradiol or 17beta-Oestradiol , is a potent estrogen steroid hormone and the major female sex hormone. It plays a crucial role in the regulation of the female reproductive cycle, including the estrous and menstrual cycles. Beta-Estradiol is responsible for the development of female secondary sexual characteristics such as the breasts, widening of the hips, and a female pattern of fat distribution. It is also important in the development and maintenance of female reproductive tissues such as the mammary glands, uterus, and vagina during puberty, adulthood, and pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Estradiol can be synthesized through various methods. One common approach involves the conversion of cholesterol to pregnenolone, which is then converted to androstenedione. Androstenedione is subsequently converted to estrone by the enzyme aromatase, and estrone is finally converted to beta-Estradiol .

Industrial Production Methods: : In industrial settings, beta-Estradiol is often produced through microbial fermentation processes. Specific strains of microorganisms are genetically engineered to produce high yields of beta-Estradiol. The fermentation broth is then subjected to extraction and purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : Beta-Estradiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Beta-Estradiol has a wide range of scientific research applications:

Mechanism of Action

Beta-Estradiol exerts its effects by binding to estrogen receptors (ERs) present in the nucleus, cytoplasm, and on the plasma membrane of target cellsThis binding regulates the transcription of target genes, leading to the production of proteins that mediate the physiological effects of beta-Estradiol .

Comparison with Similar Compounds

Similar Compounds

    Estrone: Another naturally occurring estrogen, less potent than beta-Estradiol.

    Estriol: A weaker estrogen primarily produced during pregnancy.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness: : Beta-Estradiol is considered the most potent estrogen in humans, with significant effects on reproductive tissues, bone density, and cardiovascular health. Its high affinity for estrogen receptors and its ability to regulate a wide range of physiological processes make it unique among estrogens .

Properties

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20?,21?,22?,23?,25-/m0/s1

InChI Key

RFWTZQAOOLFXAY-RRKYFUOXSA-N

Isomeric SMILES

CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

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